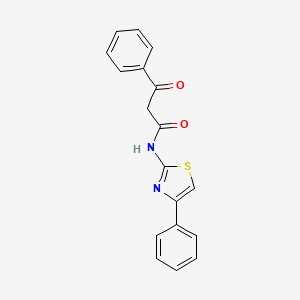![molecular formula C18H11ClN2O2S B5888885 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)
2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione, also known as CBT-1, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CBT-1 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione works by binding to the CB1 receptor in the brain, which is involved in the regulation of mood, appetite, and pain sensation. By modulating the activity of this receptor, this compound has been shown to have a range of effects on the body, including reducing anxiety and depression, decreasing drug-seeking behavior, and improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, modulating the immune system, and improving neuronal function. These effects are thought to be mediated by the interaction of this compound with the CB1 receptor, as well as other signaling pathways in the body.
実験室実験の利点と制限
One of the main advantages of 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione for lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, the compound has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the endocannabinoid system. However, one limitation of this compound is its relatively low potency compared to other CB1 agonists, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of the compound for the treatment of addiction, particularly in the context of opioid use disorder. Additionally, there is growing interest in the use of this compound for the treatment of mood disorders, including depression and anxiety. Further research is also needed to fully understand the biochemical and physiological effects of this compound, and to explore its potential therapeutic applications in a range of conditions.
合成法
2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with thioamide, followed by cyclization and oxidation. The resulting product is a white crystalline solid with a high degree of purity.
科学的研究の応用
2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione has been the subject of numerous scientific studies, with a focus on its potential therapeutic properties. Research has shown that this compound has a high affinity for the cannabinoid receptor CB1, which plays a key role in the endocannabinoid system. This has led to investigations into the potential use of this compound for the treatment of various conditions, including anxiety, depression, and addiction.
特性
IUPAC Name |
2-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-5-11(6-8-12)9-13-10-20-18(24-13)21-16(22)14-3-1-2-4-15(14)17(21)23/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGZGJKRZVHQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)

![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)

![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)



![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)

![methyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5888888.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5888890.png)
